Pyridoxine3,4-dipalmitate
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Overview
Description
Pyridoxine 3,4-dipalmitate is a derivative of pyridoxine, commonly known as vitamin B6. This compound is formed by esterifying pyridoxine with palmitic acid, resulting in a molecule that is more stable and fat-soluble compared to its parent compound. Pyridoxine 3,4-dipalmitate is primarily used in cosmetic formulations due to its stability and solubility in oils and fats .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine 3,4-dipalmitate involves the esterification of pyridoxine with palmitic acid. This reaction typically requires a catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: On an industrial scale, the production of pyridoxine 3,4-dipalmitate involves the use of large reactors where pyridoxine and palmitic acid are mixed in the presence of a catalyst. The reaction mixture is heated to the required temperature and maintained under reflux until the reaction is complete. The product is then purified through crystallization or distillation to obtain pyridoxine 3,4-dipalmitate in high purity .
Chemical Reactions Analysis
Types of Reactions: Pyridoxine 3,4-dipalmitate can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, pyridoxine 3,4-dipalmitate can be hydrolyzed back to pyridoxine and palmitic acid.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize pyridoxine 3,4-dipalmitate, leading to the formation of various oxidation products.
Major Products: The major products formed from these reactions include pyridoxine, palmitic acid, and various oxidation or reduction derivatives of pyridoxine .
Scientific Research Applications
Pyridoxine 3,4-dipalmitate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Pyridoxine 3,4-dipalmitate is studied for its role in cellular metabolism and its potential as a bioactive compound.
Mechanism of Action
Pyridoxine 3,4-dipalmitate exerts its effects primarily through its conversion to pyridoxine in the body. Pyridoxine is then phosphorylated to form pyridoxal 5’-phosphate, an active coenzyme involved in numerous biochemical reactions. These reactions include the metabolism of amino acids, neurotransmitter synthesis, and the production of hemoglobin . The compound’s fat-solubility enhances its absorption and bioavailability, making it more effective in topical applications .
Comparison with Similar Compounds
- Pyridoxine 3,4-dibutyrate
- Pyridoxine 3,4-dioctanoate
- Pyridoxine 3,4-dilaurate
Comparison: Pyridoxine 3,4-dipalmitate is unique among its analogs due to its higher molecular weight and longer fatty acid chains, which confer greater fat-solubility and stability. This makes it particularly suitable for use in cosmetic formulations where stability and solubility in oils are crucial .
Biological Activity
Pyridoxine 3,4-dipalmitate is an ester derivative of pyridoxine (vitamin B6), formed by the esterification of pyridoxine with palmitic acid. This compound exhibits significant biological activity, which is primarily attributed to its role as a prodrug of pyridoxine, influencing various biochemical pathways essential for human health.
Target and Mode of Action
Pyridoxine 3,4-dipalmitate acts through the conversion to pyridoxal 5-phosphate (PLP), the active form of vitamin B6. PLP serves as a coenzyme in numerous enzymatic reactions, including:
- Amino Acid Metabolism : It facilitates transamination and decarboxylation reactions.
- Neurotransmitter Synthesis : Essential for the synthesis of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA) .
- Sphingolipid Metabolism : Involved in the synthesis of sphingomyelin and other sphingolipids .
Absorption and Pharmacokinetics
Pyridoxine 3,4-dipalmitate is well absorbed in the gastrointestinal tract. Its absorption can be influenced by surface-active agents, which enhance its bioavailability . Once absorbed, it undergoes metabolic conversion primarily in the liver to yield PLP and other metabolites. The pharmacokinetics reveal a half-life of approximately 15 to 20 days in adults, with a significant portion being protein-bound in circulation .
Biochemical Reactions
The compound participates in several biochemical reactions:
- Hydrolysis : Under physiological conditions, it can be hydrolyzed to release free pyridoxine and palmitic acid.
- Enzymatic Interactions : It interacts with various enzymes such as pyridoxal kinase, which phosphorylates pyridoxine .
Cellular Effects
Pyridoxine 3,4-dipalmitate has been shown to exert protective effects against oxidative stress and UV radiation. Laboratory studies indicate that it enhances cellular viability and function under stress conditions .
Case Studies and Research Findings
-
Neuroprotective Effects :
A study investigated the neuroprotective potential of vitamin B6 compounds, highlighting that pyridoxal phosphate can mitigate oxidative stress associated with neurodegenerative diseases. This suggests that pyridoxine derivatives like pyridoxine 3,4-dipalmitate may share similar protective mechanisms . -
Supplementation Studies :
Clinical trials have demonstrated that supplementation with vitamin B6 can improve symptoms related to premenstrual syndrome (PMS). Participants taking vitamin B6 showed significant improvements in mood and physical symptoms compared to placebo groups . -
Metabolic Impact :
Research has shown that vitamin B6 status is critical in critically ill patients. Deficiencies were noted in patients with systemic inflammatory response syndrome (SIRS), indicating the importance of adequate vitamin B6 levels for recovery .
Summary Table of Biological Activities
Properties
Molecular Formula |
C40H73NO7 |
---|---|
Molecular Weight |
680.0 g/mol |
IUPAC Name |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;4-dodecyl-3-tridecylheptanedioic acid |
InChI |
InChI=1S/C32H62O4.C8H11NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(28-32(35)36)29(26-27-31(33)34)24-22-20-18-16-14-12-10-8-6-4-2;1-5-8(12)7(4-11)6(3-10)2-9-5/h29-30H,3-28H2,1-2H3,(H,33,34)(H,35,36);2,10-12H,3-4H2,1H3 |
InChI Key |
LKEIHUMFMSASHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)O)C(CCCCCCCCCCCC)CCC(=O)O.CC1=NC=C(C(=C1O)CO)CO |
Origin of Product |
United States |
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